molecular formula C21H19ClN2O3 B6479926 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one CAS No. 923173-43-7

3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one

Cat. No. B6479926
CAS RN: 923173-43-7
M. Wt: 382.8 g/mol
InChI Key: NYSFIQMVQGUXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one, also known as BPC-Chromen, is a synthetic compound that has a wide range of applications in the scientific research field. It is a member of the chromen family, which is a group of compounds that are derived from the pyridine ring system. BPC-Chromen is an organic compound with a molecular weight of 478.6 g/mol and a melting point of approximately 107-109 °C. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one is still largely unknown. However, it has been suggested that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been suggested that the compound may act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one are still largely unknown. However, it has been suggested that the compound may exert its effects through the inhibition of enzymes involved in the regulation of neurotransmission and the synthesis of melanin. Additionally, it has been suggested that the compound may have anti-cancer, anti-inflammatory, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one in laboratory experiments is that it is easy to synthesize and purify. Additionally, the compound is relatively stable and has a wide range of applications in the scientific research field. However, the compound is toxic and should be handled with caution. Additionally, the mechanism of action and the biochemical and physiological effects of the compound are still largely unknown.

Future Directions

The future directions for research involving 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one include further elucidating its mechanism of action, exploring its biochemical and physiological effects, and investigating its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research should be conducted to determine the optimal dosage and safety profile of the compound. Additionally, further research should be conducted to determine the potential synergistic effects of 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one with other compounds. Finally, further research should be conducted to determine its potential toxicological effects.

Synthesis Methods

3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one can be synthesized through a two-step process. The first step involves the condensation of 4-benzylpiperazine-1-carbonyl chloride and 6-chloro-2H-chromen-2-one in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction produces the desired compound in high yields. The second step involves the purification of the crude product, which can be achieved by recrystallization.

Scientific Research Applications

3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one has a wide range of applications in the scientific research field. It is used as an intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of compounds with anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, it has been used in the synthesis of compounds that are used in the treatment of diseases such as diabetes, obesity, and cardiovascular diseases.

properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-17-6-7-19-16(12-17)13-18(21(26)27-19)20(25)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSFIQMVQGUXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one

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